

Application Notes and Protocols for T-1101 Tosylate in Mouse Xenograft Models

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Compound of Interest		
Compound Name:	T-1101 tosylate	
Cat. No.:	B10824487	Get Quote

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These application notes provide a comprehensive overview of the use of **T-1101 tosylate**, a first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction, in preclinical mouse xenograft models of cancer. The protocols outlined below are based on available preclinical data and are intended to serve as a guide for designing and executing in vivo efficacy studies.

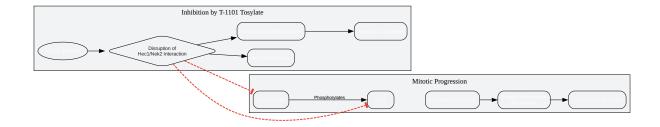
Mechanism of Action

T-1101 tosylate is a small molecule inhibitor that specifically disrupts the interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2). This interaction is crucial for proper mitotic regulation in cancer cells. The phosphorylation of Hec1 by Nek2 is an essential step for its mitotic function. By inhibiting this interaction, **T-1101 tosylate** leads to a cascade of cellular events including Nek2 degradation, chromosomal misalignment, and ultimately, apoptotic cell death in cancer cells.[1][2] This targeted mechanism of action suggests cancer specificity with reduced impact on non-cancerous cells.[2]

Signaling Pathway

The signaling pathway affected by **T-1101 tosylate** is central to mitotic progression. A simplified representation of this pathway and the inhibitory action of **T-1101** is depicted below.





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Figure 1: T-1101 tosylate mechanism of action.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy and pharmacokinetic parameters of **T-1101 tosylate** in mouse xenograft models.

Table 1: In Vivo Efficacy of **T-1101 Tosylate** in Mouse Xenograft Models



Cancer Type	Cell Line	Mouse Strain	Dosage	Administrat ion Route	Key Findings
Liver Cancer	Huh-7	SCID	2.5 mg/kg, twice daily	Oral	Halved the required dose of sorafenib for comparable activity.[2]
Liver Cancer	Huh-7	SCID	25 mg/kg, twice daily	Oral	Showed promising antitumor activity.[3]
Liver Cancer	Huh-7	SCID	50 mg/kg, twice daily	Oral	Showed promising antitumor activity.[3]
Breast Cancer	BT-474	SCID	25 mg/kg, twice daily	Oral	Showed significant in vivo activity. [4]
Breast Cancer	BT-474	SCID	50 mg/kg, twice daily	Oral	Showed significant in vivo activity.
Breast Cancer	MCF-7	SCID	25 mg/kg, twice daily	Oral	Showed significant in vivo activity. [4]
Breast Cancer	MCF-7	SCID	50 mg/kg, twice daily	Oral	Showed significant in vivo activity.
Breast Cancer	MDA-MB-231	SCID	25 mg/kg, twice daily	Oral	Showed significant in



					vivo activity. [4]
Breast Cancer	MDA-MB-231	SCID	50 mg/kg, twice daily	Oral	Showed significant in vivo activity.
Various Solid Tumors	Multiple	Not Specified	10-25 mg/kg, twice daily	Oral	Determined to be the effective inhibitory dose range.

Table 2: Pharmacokinetic Parameters of **T-1101 Tosylate** in Mice

Parameter	Value	Conditions
Oral Bioavailability (F)	77.4%	Not specified
Oral AUC	62.5 μM·h	Not specified

Experimental Protocols

The following are detailed protocols for conducting xenograft studies with **T-1101 tosylate**. These are generalized from published studies and should be adapted to specific experimental needs.

Protocol 1: Liver Cancer Xenograft Model (Huh-7)

1. Cell Culture:

- Culture Huh-7 human hepatocellular carcinoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells upon reaching 80-90% confluency.



2. Animal Model:

- Use female Severe Combined Immunodeficient (SCID) mice, 4-6 weeks old.
- Allow mice to acclimate for at least one week before experimental manipulation.
- 3. Tumor Implantation:
- Harvest Huh-7 cells during the logarithmic growth phase.
- Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
- 4. Treatment Protocol:
- Monitor tumor growth by caliper measurements at least twice a week.
- When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
- Prepare **T-1101 tosylate** formulation for oral administration. A common vehicle for oral gavage in mice can be a solution of 0.5% carboxymethyl cellulose (CMC) in water.
- Administer T-1101 tosylate orally (e.g., 25 mg/kg) twice daily.
- Administer the vehicle solution to the control group following the same schedule.
- Continue treatment for a predetermined period (e.g., 28 days).[3]
- 5. Endpoint Analysis:
- Monitor tumor volume using the formula: Volume = (length x width²) / 2.
- Record animal body weight at regular intervals to assess toxicity.
- At the end of the study, euthanize the mice and excise the tumors.



- · Measure the final tumor weight and volume.
- Process tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting).

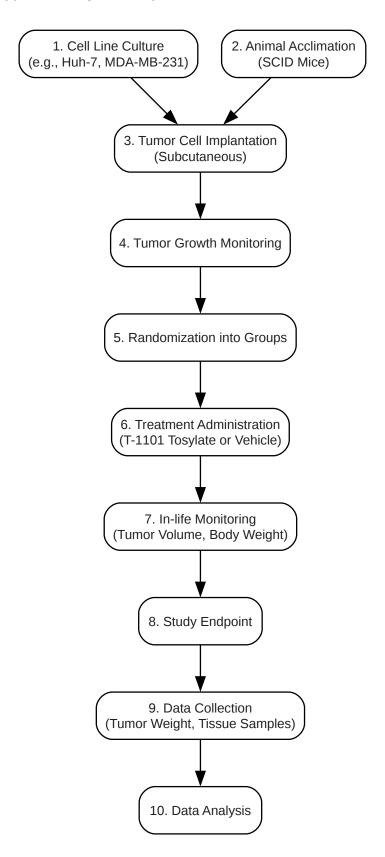
Protocol 2: Breast Cancer Xenograft Model (MDA-MB-231)

- 1. Cell Culture:
- Culture MDA-MB-231 human breast adenocarcinoma cells in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain cells in a non-CO2 incubator at 37°C.
- 2. Animal Model:
- Use female SCID mice, 4-6 weeks old.
- 3. Tumor Implantation:
- Harvest and resuspend MDA-MB-231 cells as described for Huh-7 cells.
- Inject 100 μL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank.
- 4. Treatment Protocol:
- Follow the same procedure for tumor growth monitoring, randomization, and formulation preparation as in Protocol 1.
- Administer T-1101 tosylate orally (e.g., 25 mg/kg or 50 mg/kg) twice daily.[3]
- Treat the control group with the vehicle.
- Continue treatment for the specified duration.
- 5. Endpoint Analysis:
- Perform endpoint analysis as described in Protocol 1.



Experimental Workflow Diagram

The logical flow of a typical xenograft study is illustrated below.





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